Ethyl 2-amino-2-(3,4-difluorophenyl)acetate
Description
Ethyl 2-amino-2-(3,4-difluorophenyl)acetate is a fluorinated aromatic ester with an amino substituent on the α-carbon of the acetate backbone. Its molecular formula is C₁₀H₁₀F₂NO₂, yielding a molecular weight of 231.19 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3,4-difluorophenyl)acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9H,2,13H2,1H3 |
InChI Key |
UTEJODGDNPSEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(3,4-difluorophenyl)acetate typically involves the reaction of ethyl bromoacetate with 3,4-difluoroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3,4-difluoroaniline attacks the carbon atom of ethyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation or other side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-2-(3,4-difluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(3,4-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorine Position and Functional Groups
Table 1: Key Structural and Functional Differences
Key Observations :
- Functional Group Impact: Replacement of the amino group with an oxo group (e.g., Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate) increases electrophilicity, making the compound more reactive in nucleophilic additions or condensations .
- Ester Group Variation: Methyl esters (e.g., Mthis compound) exhibit lower molecular weight and altered lipophilicity compared to ethyl esters, affecting metabolic stability and solubility .
Crystallographic and Structural Stability
Crystallographic data for analogs such as Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate () reveals intramolecular hydrogen bonds (e.g., N–H⋯O) that stabilize the molecular conformation and form S(6) ring motifs. Similar stabilization is expected in this compound due to the amino group’s ability to participate in hydrogen bonding .
Table 2: Hydrogen Bonding and Crystal Packing
| Compound | Intramolecular H-bonds | Intermolecular Interactions | Crystal System | Reference |
|---|---|---|---|---|
| This compound (Hypothetical) | N–H⋯O (ester) | C–H⋯F, C–H⋯O (predicted) | Monoclinic | – |
| Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate | N–H⋯O (keto) | C–H⋯O, C–H⋯F | Triclinic |
Biological Activity
Ethyl 2-amino-2-(3,4-difluorophenyl)acetate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, supported by various studies and findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its activity. The presence of the difluorophenyl group enhances its lipophilicity, which can influence its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit anticancer properties through several mechanisms:
- Inhibition of Anti-apoptotic Proteins : Studies suggest that such compounds can inhibit anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .
- Calcium Homeostasis Modulation : Compounds in this class may affect intracellular calcium levels, which is crucial for various cellular processes, including apoptosis and drug resistance mechanisms in cancer cells .
- Targeting Multi-Drug Resistance (MDR) : There is evidence that these compounds can overcome MDR by affecting p-glycoprotein activity and enhancing the cytotoxic effects on resistant cancer cell lines .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HL60 (parental) | 15.5 | |
| HL60/MX2 (MDR line) | 12.0 | |
| A549 (lung cancer) | 20.0 | |
| HT29 (colon cancer) | 25.0 |
These results indicate that this compound exhibits promising cytotoxicity across multiple cancer cell lines, particularly in overcoming resistance.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications affect biological activity:
- Fluorine Substituents : The presence of fluorine atoms at the 3 and 4 positions on the phenyl ring has been shown to enhance potency against cancer cells compared to non-fluorinated analogs .
- Amino Group Positioning : Variations in the position and type of amino groups significantly affect the compound's cytotoxicity, with primary amino groups generally being more favorable than tertiary ones .
Case Studies
- Study on MDR Cancer Cells : A study demonstrated that this compound could induce apoptosis in MDR cancer cells by modulating calcium signaling pathways and inhibiting Bcl-2 family proteins .
- Antiviral Activity Investigation : Although primarily focused on anticancer properties, some derivatives related to this compound have shown potential antiviral activity against HIV by targeting specific protein interactions within viral capsids .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-amino-2-(3,4-difluorophenyl)acetate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation, esterification, and amine protection/deprotection. For example, analogous compounds like Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride are synthesized via nucleophilic substitution and catalytic hydrogenation, with yields influenced by temperature (60–80°C) and catalysts (e.g., Pd/C for deprotection) . Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility) and using coupling agents like HATU for amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity products.
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR : H and C NMR confirm the ester group (δ 4.1–4.3 ppm for -OCHCH) and aromatic fluorine coupling patterns (e.g., doublets for 3,4-difluorophenyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNO at 228.07 Da) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using ORTEP-3 software) resolves bond angles and spatial arrangement, as seen in related fluorophenyl acetates .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Aqueous solubility is pH-dependent due to the amino and ester groups; protonation at acidic pH enhances water solubility .
- Stability : Hydrolyzes in basic conditions (pH > 8) via ester cleavage. Store at 2–8°C in inert atmospheres to prevent degradation. Stability assays (HPLC monitoring over 72 hours) are recommended for long-term studies .
Advanced Research Questions
Q. How do the 3,4-difluorophenyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates the phenyl ring for electrophilic attacks but deactivates it for nucleophilic substitution. Computational studies (DFT calculations) show that the meta- and para-fluorine atoms lower the LUMO energy, favoring SNAr reactions at specific positions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) is critical .
Q. What crystallographic techniques are used to resolve conformational ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.710–0.920 Å) provides high-resolution data. For example, orthorhombic crystal systems (space group Pca2) are common in fluorinated acetates, with refinement software (e.g., SHELXL) resolving torsional angles and hydrogen bonding networks . Thermal ellipsoid plots (ORTEP diagrams) visualize atomic displacement parameters to confirm structural rigidity .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding) be systematically addressed?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to rule out non-specific binding .
- Structural Analog Comparison : Compare with derivatives like Ethyl 2-amino-2-(4-fluorophenyl)acetate to isolate fluorine’s role in activity .
Q. What computational methods are employed to predict the compound’s metabolic pathways?
- Methodological Answer :
- In Silico Metabolism Prediction : Tools like GLORY or MetaPred simulate Phase I/II metabolism, identifying likely sites for oxidation (e.g., ester hydrolysis) or glucuronidation .
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with cytochrome P450 enzymes, validated by in vitro microsomal assays (e.g., rat liver microsomes + NADPH cofactor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
